3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)-
Description
Pyrrolidine Component
Benzo[b]thiophene Component
- A fused bicyclic system comprising:
- Substituents:
Key structural interactions :
- The planar benzo[b]thiophene system may engage in π-π stacking with aromatic residues in biological targets.
- The amide bond between the two rings introduces rigidity, constraining rotational freedom and influencing conformational stability.
Stereochemical Configuration Analysis of (3R) Chiral Center
The (3R) designation refers to the absolute configuration at the 3rd carbon of the pyrrolidine ring, determined using the Cahn-Ingold-Prelog priority rules:
Priority assignment :
- Group 1 : Hydroxyl (-OH, highest priority due to oxygen’s atomic number).
- Group 2 : Carbonyl-attached carbon (part of the amide bond).
- Group 3 : Adjacent CH~2~ group.
- Group 4 : Hydrogen atom.
Spatial arrangement :
Implications of chirality :
- The (3R) configuration influences molecular recognition in biological systems, as enantiomers often exhibit divergent pharmacological properties.
- Synthetic strategies for this compound must prioritize asymmetric synthesis or chiral resolution to ensure stereochemical purity.
Table 2 : Stereochemical descriptors for pyrrolidine derivatives
| Compound | Configuration | Biological Relevance |
|---|---|---|
| (3R)-3-Pyrrolidinol | R | Chiral building block in APIs |
| (3S)-3-Pyrrolidinol | S | Less common in drug design |
| Target compound | R | Optimized target engagement |
Data compiled from Refs
Properties
CAS No. |
832103-03-4 |
|---|---|
Molecular Formula |
C13H14N2O2S |
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(5-amino-1-benzothiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C13H14N2O2S/c14-9-1-2-11-8(5-9)6-12(18-11)13(17)15-4-3-10(16)7-15/h1-2,5-6,10,16H,3-4,7,14H2/t10-/m1/s1 |
InChI Key |
GXPNBHVGVOPTET-SNVBAGLBSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the aminobenzo[b]thiophene core, which can be achieved through a series of cyclization reactions involving thiophene derivatives and amines. The hydroxypyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, high-pressure reactors, and continuous flow techniques to streamline the synthesis process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ®-(5-Aminobenzo[b]thiophen-2-yl)(3-hydroxypyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
Thiazolo-Pyrimidine Derivatives (Compounds 11a, 11b, 12)
- Structure : These compounds (e.g., 11a: C20H10N4O3S) feature a thiazolo-pyrimidine core with substituents like 5-methylfuran-2-yl and benzylidene groups .
- Key Differences: Unlike the target compound, these lack the benzo[b]thienyl-pyrrolidinol linkage. However, shared motifs include cyano (CN) and carbonyl groups, which enhance dipole interactions and hydrogen bonding.
Pyrazoline-Based Systems ()
- Structure : The title compound in integrates pyrazoline and thienyl groups.
- Key Differences: Pyrazoline’s five-membered ring with two adjacent nitrogens contrasts with pyrrolidinol’s oxygen-containing ring. The absence of a benzo[b]thienyl-carbonyl group limits direct comparison but highlights the role of thiophene in π-π stacking .
Kinase Inhibitors (Compounds 82, 83)
- Structure : These contain piperidine-thienylcarbonyl linkages (e.g., compound 82: C22H23ClN6O3S, MW 516.0) .
- Key Differences: Piperidine vs. pyrrolidinol rings alter steric and electronic profiles. The (3R)-configuration in the target compound may confer stereoselective binding advantages over achiral piperidine derivatives.
Functional Group Analysis
Physicochemical and Spectral Properties
- IR/NMR Trends: Carbonyl (C=O) stretches in the target compound (~1,650–1,720 cm⁻¹) would align with those in thiazolo-pyrimidines (1,719 cm⁻¹ for CO) . The 5-aminobenzo[b]thienyl group may show NH stretches near 3,400 cm⁻¹, similar to NH signals in compound 12 (3,217 cm⁻¹) .
- Solubility : The benzo[b]thienyl moiety likely increases hydrophobicity compared to furan-containing analogs (e.g., 11a), impacting bioavailability.
Research Implications and Gaps
- Bioactivity: The 5-aminobenzo[b]thienyl group may mimic bioactive motifs in pesticides (e.g., fipronil’s pyrazole-carbonitrile system) , but empirical data are needed.
- Computational Modeling : DFT studies (as in ) could predict the target compound’s stability and electronic properties .
Biological Activity
3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-, (3R)- is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the molecular formula and features a pyrrolidine ring substituted with a benzo[b]thienyl moiety. Its structure allows for diverse interactions within biological systems, which may contribute to its therapeutic potential.
Biological Activity Overview
Research indicates that compounds similar to 3-Pyrrolidinol exhibit various biological activities, including anticancer and antimicrobial properties. The following sections detail these activities based on recent studies.
Anticancer Activity
A study focusing on the anticancer properties of pyrrolidine derivatives revealed that compounds with structural similarities to 3-Pyrrolidinol demonstrated significant cytotoxic effects against cancer cell lines, particularly A549 human lung adenocarcinoma cells.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation. For instance, certain derivatives were shown to reduce A549 cell viability significantly compared to controls, indicating a structure-dependent efficacy .
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 3-Pyrrolidinol | A549 (lung cancer) | 66 | High cytotoxicity observed |
| Compound 21 | A549 | <50 | Most potent among tested derivatives |
Antimicrobial Activity
The antimicrobial properties of 3-Pyrrolidinol have been investigated against various multidrug-resistant pathogens. Compounds in this class have shown effectiveness against strains such as Staphylococcus aureus and Klebsiella pneumoniae.
- Efficacy Against Resistant Strains : In vitro studies demonstrated that certain derivatives exhibited selective antimicrobial activity against resistant strains, making them promising candidates for further development as antimicrobial agents .
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | <32 µg/mL | Effective against MRSA |
| Klebsiella pneumoniae | <16 µg/mL | Effective against carbapenem-resistant strains |
Case Studies
- In Vitro Studies : A comprehensive study assessed the cytotoxic effects of various pyrrolidine derivatives on A549 cells using MTT assays. The results indicated that compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamino modifications .
- Antimicrobial Screening : Another investigation tested several derivatives against clinically significant pathogens. The findings revealed that specific substitutions on the pyrrolidine ring enhanced antimicrobial potency, particularly against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
